molecular formula C25H24N2O6S B2573177 methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 899965-41-4

methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No. B2573177
CAS RN: 899965-41-4
M. Wt: 480.54
InChI Key: JXWIKRFCUWMCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound . This ring system is fused with a benzene ring substituted with a methoxy group and a methyl group. The benzo[e][1,2,4]thiadiazin ring is also substituted with a 4-ethylphenyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzo[e][1,2,4]thiadiazin ring and the methoxy group could potentially participate in various reactions .

Scientific Research Applications

Photodynamic Therapy for Cancer

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activity. The compounds showed moderate activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Catalytic Oxidation

Ghorbanloo and Maleki Alamooti (2017) reported on a molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y, serving as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study highlights the compound's potential in catalysis, particularly for organic synthesis and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Anticancer Activities

Kamal et al. (2011) designed and synthesized compounds based on the scaffolds of benzothiadiazinyl and tested their anticancer activity against various cancer cell lines. Some compounds showed moderate to good inhibitory activity, indicating their potential use in cancer therapy (Kamal et al., 2011).

properties

IUPAC Name

methyl 3-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-4-17-9-12-20(13-10-17)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)16-19-15-18(24(28)33-3)11-14-22(19)32-2/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIKRFCUWMCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

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